molecular formula C23H24N2O4S B4884989 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B4884989
M. Wt: 424.5 g/mol
InChI Key: WZRWEHWFUYQUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, commonly known as NPA, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.

Mechanism of Action

NPA exerts its effects by binding to the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor and blocking its activity. This receptor is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. By blocking the this compound receptor, NPA can prevent the formation of new memories and reduce the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
NPA has been shown to have a variety of biochemical and physiological effects. It can reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of chronic pain. Additionally, NPA can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to the antidepressant and anxiolytic effects of NPA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPA in lab experiments is its selectivity for the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor. This allows researchers to study the specific effects of this compound receptor blockade without affecting other neurotransmitter systems. However, NPA has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on NPA. One area of interest is the development of more selective 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor antagonists that can target specific subunits of the receptor. Additionally, researchers are investigating the potential of NPA as a treatment for other conditions, such as epilepsy and neurodegenerative diseases. Finally, there is ongoing research into the mechanisms of action of NPA and its effects on synaptic plasticity.

Synthesis Methods

The synthesis of NPA involves the reaction between 2-naphthol and N-(4-chlorobenzyl)-N-(1-piperidinylmethyl)amine, followed by the addition of acetic anhydride. The resulting product is then treated with sodium hydroxide to form the final compound.

Scientific Research Applications

NPA has been extensively used in scientific research to study the role of the 2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide receptor in various physiological and pathological conditions. It has been shown to be effective in treating depression, anxiety, and chronic pain. Additionally, NPA has been used to study the mechanisms of addiction and tolerance to drugs of abuse.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-23(17-29-21-11-8-18-6-2-3-7-19(18)16-21)24-20-9-12-22(13-10-20)30(27,28)25-14-4-1-5-15-25/h2-3,6-13,16H,1,4-5,14-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWEHWFUYQUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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